molecular formula C7H8F3N3 B13336927 3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine

3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine

Cat. No.: B13336927
M. Wt: 191.15 g/mol
InChI Key: UVQFTIQUVYUIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is a compound with a unique structure that includes a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the pyrazole ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine
  • 2-[1-(trifluoromethyl)cyclopropyl]acetic acid
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide

Uniqueness

3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethyl group, a cyclopropyl ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2H2,(H3,11,12,13)

InChI Key

UVQFTIQUVYUIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NN2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.